Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride
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Overview
Description
Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a tert-butyl group and an ethyl ester, which modify its chemical properties and potential applications. The hydrochloride form enhances its solubility and stability, making it useful in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride typically involves the esterification of aspartic acid followed by the introduction of the tert-butyl group. The process can be summarized as follows:
Esterification: Aspartic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form aspartic acid ethyl ester.
tert-Butylation: The ethyl ester is then reacted with tert-butyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the tert-butyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions:
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the tert-butyl group.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis of the ester bond.
Oxidation/Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed, though these reactions are less typical.
Major Products:
Hydrolysis: Aspartic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride depends on its specific application. In biological systems, it can act as a prodrug, releasing active aspartic acid upon hydrolysis. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: Enzymes such as esterases can hydrolyze the ester bond, releasing aspartic acid.
Protein Synthesis: Aspartic acid is incorporated into proteins, influencing their structure and function.
Comparison with Similar Compounds
Aspartic Acid Ethyl Ester Hydrochloride: Lacks the tert-butyl group, making it less hydrophobic and potentially less stable.
Aspartic Acid tert-Butyl Ester: Does not have the ethyl ester group, affecting its solubility and reactivity.
Uniqueness: Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is unique due to the combination of the tert-butyl and ethyl ester groups, which confer distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSZYZCRZKWPGQ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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